
6-Bromoquinazoline-4-carbonitrile
概要
説明
6-Bromoquinazoline-4-carbonitrile is a chemical compound with the molecular formula C9H4BrN3 . It is a product offered by several scientific research chemical providers .
Synthesis Analysis
The synthesis of quinazoline derivatives, which this compound is a part of, has been a subject of various studies . A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . Another study prepared and evaluated 6-Bromo-quinazolinone derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray crystallography . The ChemSpider database provides some basic information about its molecular structure .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their chemical reactions . For instance, some quinazoline derivatives have shown potent anti-inflammatory activity .科学的研究の応用
Chemical Transformations and Heterocyclic Systems
6-Bromoquinazoline-4-carbonitrile is involved in a range of chemical transformations. In one study, its related compound 6-methylchromone-3-carbonitrile reacted with various nucleophilic reagents, leading to unexpected heterocyclic systems like chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide. These reactions often involve ring opening followed by cycloaddition, indicating the compound's utility in synthesizing diverse heterocyclic structures (Ibrahim & El-Gohary, 2016).
Synthesis of Aminoindolo Isoquinoline Derivatives
This compound's analog, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, was synthesized using a Cu-catalyzed reaction. These derivatives highlight the compound's role in the formation of complex structures, which can be integral in further pharmaceutical or chemical research (Kobayashi et al., 2015).
Formation of Benzoimidazo Quinazoline Derivatives
Another study demonstrated the conversion of 4-anilinoquinazoline-2-carbonitriles and 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. This process, involving both oxidative and nonoxidative C-N couplings, emphasizes the compound's versatility in creating novel chemical entities (Mirallai & Koutentis, 2015).
Antiviral Activity Research
A study focused on the antiviral activity of novel multi-substituted 4-anilinoquin(az)olines, including derivatives of this compound, found them to be potent inhibitors of dengue virus (DENV). This research suggests the potential application of this compound derivatives in developing antiviral agents (Saul et al., 2020).
Inhibitors of Tumor Progression
In the domain of cancer research, 4-anilino-6-aminoquinoline-3-carbonitriles, closely related to this compound, have been studied as inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production. These inhibitors have shown selectivity and in vivo anti-inflammatory activity, indicating their potential in cancer therapy (Green et al., 2007).
Exploration of Optoelectronic Properties
The optoelectronic, nonlinear, and charge transport properties of related quinoline derivatives have been explored, suggesting applications in material science and electronics. The investigation into these properties provides insights into the multifunctional material potential of quinoline derivatives (Irfan et al., 2020).
Safety and Hazards
作用機序
Target of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The specific structural features of quinazoline derivatives are often explored to understand their interaction with biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various pharmacological responses . The structure-activity relationship studies have been conducted to explore the specific structural features of these compounds that contribute to their biological activities .
Biochemical Pathways
Quinazoline derivatives are known to influence multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The ADME properties of 6-Bromoquinazoline-4-carbonitrile indicate high gastrointestinal absorption and blood-brain barrier permeability . The compound’s lipophilicity (Log Po/w) ranges from 1.91 (iLOGP) to 2.56 (SILICOS-IT), with a consensus Log Po/w of 2.02 . These properties suggest that the compound has good bioavailability.
Result of Action
A study on 6-bromo quinazoline derivatives showed that they exhibited cytotoxic activity, with one derivative showing better potency than erlotinib in the mcf-7 cell line .
生化学分析
Biochemical Properties
6-Bromoquinazoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes .
Cellular Effects
The effects of this compound on cells are profound. It can induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers . These changes can lead to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . These interactions can result in changes in protein conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, this compound can accumulate in cells, leading to long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively target cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins can facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can localize to the nucleus, where it interacts with DNA and RNA . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and function of this compound .
特性
IUPAC Name |
6-bromoquinazoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIADAYLCADVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

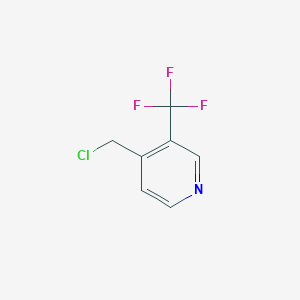
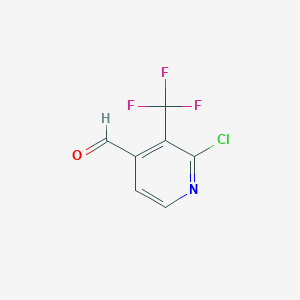
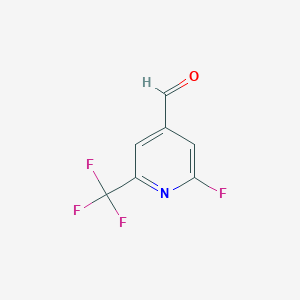
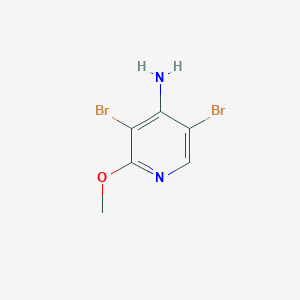
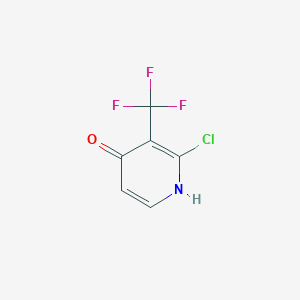


![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)
![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)

